molecular formula C21H21ClN2O4S2 B3499264 N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE

N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3499264
M. Wt: 465.0 g/mol
InChI Key: RRAIOLCYRKDTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Nitration and Reduction: Starting with a pyridine derivative, nitration followed by reduction can introduce the necessary functional groups.

    Coupling Reactions: The final step often involves coupling reactions to combine the pyridine and benzene derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: May serve as a lead compound for developing new antimicrobial or anticancer agents.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for malaria.

Uniqueness

N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to its complex structure, which may confer specific properties such as increased potency, selectivity, or stability compared to simpler sulfonamides.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylpyridin-3-yl)-4-methyl-N-(4-methylphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-14-5-9-18(10-6-14)29(25,26)24(20-16(3)13-17(4)23-21(20)22)30(27,28)19-11-7-15(2)8-12-19/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAIOLCYRKDTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(N=C(C=C2C)C)Cl)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)-4-METHYL-N-(4-METHYLBENZENESULFONYL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.